

Thermodynamic Landscape of C8H16 Isomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethyl-1-hexene

Cat. No.: B102464

[Get Quote](#)

An In-depth Examination of the Thermodynamic Properties of Octene and Cyclooctane Isomers for Researchers and Drug Development Professionals

The C8H16 isomers, encompassing a diverse range of alkenes and cycloalkanes, are fundamental structures in organic chemistry and hold significant relevance in fields ranging from fuel combustion to the design of therapeutic agents. A thorough understanding of their thermodynamic properties is paramount for predicting reaction equilibria, determining relative stabilities, and modeling molecular interactions. This technical guide provides a comprehensive overview of the key thermodynamic parameters for various C8H16 isomers, details the experimental methodologies for their determination, and visually represents the structural relationships within this isomeric class.

Core Thermodynamic Data

The following tables summarize the standard molar enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and molar heat capacity at constant pressure (C_p) for several prominent C8H16 isomers. These values, primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook and other peer-reviewed literature, offer a quantitative basis for comparing the energetic landscapes of these molecules. All data is for the gas phase at 298.15 K and 1 bar unless otherwise specified.

Table 1: Thermodynamic Properties of Selected C8H16 Cycloalkane Isomers

Isomer	ΔfH° (kJ/mol)	S° (J/mol·K)	Cp (J/mol·K)
Cyclooctane	-124.4 ± 1.3	347.6 ± 2.1	157.8
Ethylcyclohexane	-155.1 ± 1.0	388.2 ± 2.1	158.3
cis-1,2-Dimethylcyclohexane	-163.3 ± 1.1	373.9 ± 2.1	160.2
trans-1,2-Dimethylcyclohexane	-154.9 ± 1.1	378.8 ± 2.1	158.7
cis-1,3-Dimethylcyclohexane	-169.2 ± 1.1	380.2 ± 2.1	159.4
trans-1,3-Dimethylcyclohexane	-163.7 ± 1.1	379.8 ± 2.1	159.0
cis-1,4-Dimethylcyclohexane	-163.7 ± 1.1	375.1 ± 2.1	159.0
trans-1,4-Dimethylcyclohexane	-169.2 ± 1.1	371.9 ± 2.1	159.4

Data sourced from the NIST Chemistry WebBook.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Thermodynamic Properties of Selected C₈H₁₆ Alkene (Octene) Isomers

Isomer	ΔfH° (kJ/mol)	S° (J/mol·K)	Cp (J/mol·K)
1-Octene	-82.9 ± 0.9	426.8 ± 2.1	162.3
trans-2-Octene	-92.8	419.7	164.4
cis-2-Octene	-88.7	422.2	164.8
trans-3-Octene	-93.3	420.5	164.0
cis-3-Octene	-89.1	423.0	164.4
trans-4-Octene	-93.7	415.5	163.6
cis-4-Octene	-89.5	418.0	164.0

Data for 1-Octene sourced from the NIST Chemistry WebBook.^[6]^[7] Data for other octene isomers are estimated values calculated using the Benson group additivity method.^[8]

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise and well-established experimental techniques. The following sections detail the core methodologies employed.

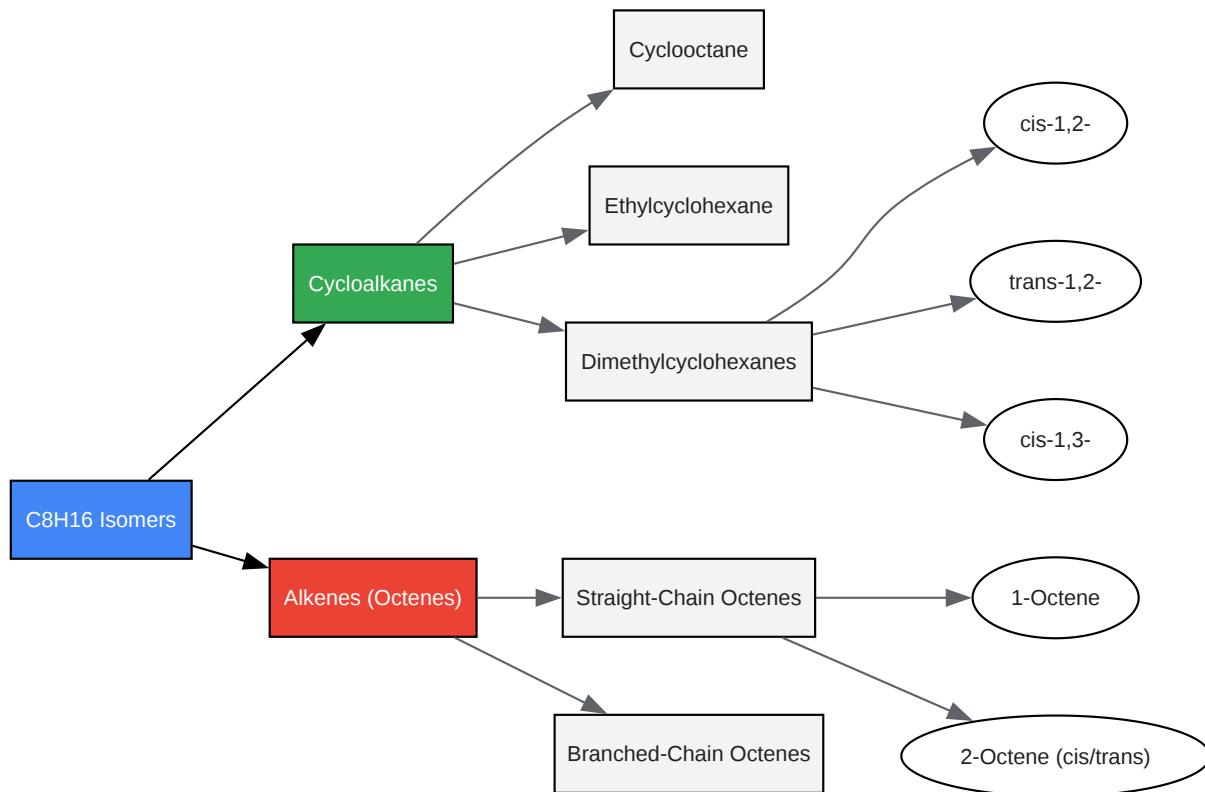
Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of organic compounds like C8H16 isomers is most commonly determined indirectly through combustion calorimetry.

Experimental Workflow: Combustion Calorimetry

- **Sample Preparation:** A precisely weighed sample of the C8H16 isomer is placed in a crucible within a high-pressure vessel known as a "bomb."
- **Pressurization:** The bomb is filled with a surplus of pure oxygen to ensure complete combustion.
- **Immersion:** The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.
- **Ignition:** The sample is ignited electrically.
- **Temperature Measurement:** The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat of combustion at constant volume (ΔcU) is calculated from the observed temperature rise and the heat capacity of the calorimeter system. This value is then corrected to the standard state and converted to the enthalpy of combustion at constant pressure (ΔcH°).
- **Calculation of ΔfH° :** The standard enthalpy of formation of the isomer is then calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Entropy (S°) and Heat Capacity (Cp)


The standard entropy and heat capacity of C8H16 isomers are typically determined using adiabatic calorimetry at low temperatures.

Experimental Workflow: Adiabatic Calorimetry

- **Sample Loading:** A known mass of the purified C8H16 isomer is sealed in a calorimeter vessel.
- **Cooling:** The calorimeter is cooled to a very low temperature, often near absolute zero, using a cryogen like liquid helium.
- **Heat Input:** A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to rise.
- **Temperature Measurement:** The temperature of the sample is carefully measured after each energy input, allowing for the determination of the heat capacity (Cp) as a function of temperature.
- **Entropy Calculation:** The standard entropy (S°) at 298.15 K is then calculated by integrating the heat capacity data from near 0 K up to 298.15 K, accounting for the entropies of any phase transitions (solid-solid, solid-liquid, and liquid-vapor) that occur within that temperature range. This calculation is based on the Third Law of Thermodynamics.

Structural Relationships of C8H16 Isomers

The isomers of C8H16 can be broadly classified into two main categories: cyclic alkanes and acyclic alkenes. The following diagram illustrates this classification and provides examples of the subclasses within each category.

[Click to download full resolution via product page](#)

Figure 1: Classification of C₈H₁₆ Isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclooctane [webbook.nist.gov]
- 2. Cyclooctane [webbook.nist.gov]

- 3. Cyclohexane, ethyl- [webbook.nist.gov]
- 4. Cyclohexane, 1,3-dimethyl-, cis- [webbook.nist.gov]
- 5. Cyclooctane [webbook.nist.gov]
- 6. 1-Octene [webbook.nist.gov]
- 7. 1-Octene [webbook.nist.gov]
- 8. srd.nist.gov [srd.nist.gov]
- To cite this document: BenchChem. [Thermodynamic Landscape of C8H16 Isomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102464#thermodynamic-properties-of-c8h16-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com